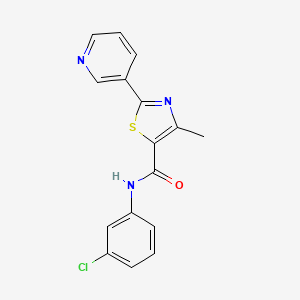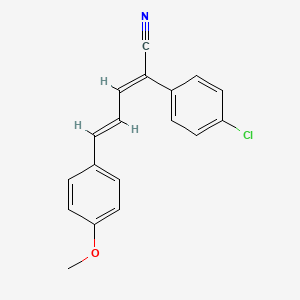
N-(3-chlorophenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide
Overview
Description
N-(3-chlorophenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide, also known as CCT196969, is a small molecule inhibitor that has been identified as a potential therapeutic agent for a variety of diseases. This compound has been shown to have promising results in preclinical studies, and is currently being investigated for its potential use in treating cancer, inflammation, and other diseases.
Mechanism of Action
N-(3-chlorophenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide inhibits the activity of a protein called bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression. By inhibiting BRD4, N-(3-chlorophenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide can prevent the growth and proliferation of cancer cells, as well as reduce inflammation.
Biochemical and Physiological Effects:
In addition to its anticancer and anti-inflammatory effects, N-(3-chlorophenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide has also been shown to have other biochemical and physiological effects. For example, it has been shown to reduce the production of certain cytokines, which are involved in the immune response. It has also been shown to have a neuroprotective effect, reducing the damage caused by stroke in animal models.
Advantages and Limitations for Lab Experiments
One advantage of N-(3-chlorophenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide is that it has been shown to have a high degree of selectivity for BRD4, meaning that it is less likely to have off-target effects. However, one limitation is that it has poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for research on N-(3-chlorophenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide. One area of interest is in combination therapy, where N-(3-chlorophenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide is used in conjunction with other cancer treatments to enhance their effectiveness. Another area of interest is in investigating the potential use of N-(3-chlorophenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide in other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, further research is needed to optimize the pharmacokinetics and pharmacodynamics of N-(3-chlorophenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide, in order to improve its efficacy and reduce its potential side effects.
Scientific Research Applications
N-(3-chlorophenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. In addition, it has been shown to enhance the effectiveness of other cancer treatments, such as radiation therapy and chemotherapy.
properties
IUPAC Name |
N-(3-chlorophenyl)-4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3OS/c1-10-14(15(21)20-13-6-2-5-12(17)8-13)22-16(19-10)11-4-3-7-18-9-11/h2-9H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIANPKRKEADPLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CN=CC=C2)C(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![diethyl 3-methyl-5-{[5-(3-nitrophenyl)-2-furoyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B4692230.png)
![5-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4692237.png)

![N-{3-methoxy-4-[(4-morpholinylacetyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B4692253.png)
![N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(3-fluorophenyl)urea](/img/structure/B4692266.png)
![3-methyl-N-[3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl]benzamide](/img/structure/B4692278.png)
![ethyl 4-[(3-methylbenzyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4692281.png)
![methyl {7-[(2-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B4692289.png)
![4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B4692294.png)
![2-(4-chlorophenyl)-3-[5-nitro-2-(2-propyn-1-yloxy)phenyl]acrylonitrile](/img/structure/B4692297.png)
![1-[(4-bromo-2-chlorophenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B4692301.png)
![4-({4-[(2,5-dimethoxyphenyl)sulfonyl]-1-piperazinyl}carbonyl)-2-(2-methylphenyl)quinoline](/img/structure/B4692305.png)
![N-1,3-benzodioxol-5-yl-N'-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B4692320.png)
![N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-5-(2-thienyl)-3-isoxazolecarboxamide](/img/structure/B4692331.png)